Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate
Overview
Description
“Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate” is an organic compound . It is used mainly as a raw material for the synthesis of other compounds or for chemical research . It is also a degradation product of the herbicide fenoxaprop-ethyl (FE) in water, sediment, and water-sediment microenvironments .
Synthesis Analysis
The starting material D-lactic acid, after esterification, reacts with toluenesulfonyl chloride to yield ethyl S-2-chloro-popionate. This is then subjected to condensation with hydroquinone using KOH as the deacidifying agent to yield ethyl R-(+)-2-(4-hydroxyphenoxy) propionate . The product yield was increased from 76% to 92% after improving the reagents, raw materials, and operating method .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H14O4 . Its average mass is 210.227 Da and its monoisotopic mass is 210.089203 Da .
Chemical Reactions Analysis
“this compound” is a key intermediate of the enantiomerically pure phenoxypropionic acid herbicides . It could be biosynthesized through selective introduction of a hydroxyl group (–OH) into the substrate R-2-phenoxypropionic acid (R-PPA) at the C-4 position, facilitated by microorganisms with hydroxylases .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 210.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 5 .
Scientific Research Applications
Potential Bioactivity as Analgesic and Antidyslipidemic Agent
Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, a derivative of Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate, has been synthesized and characterized. This compound shows promise in bioactivity as an analgesic and antidyslipidemic agent. Its crystal structure and preliminary in silico screening suggest potential antidiabetic, anti-inflammatory, hypolipemiant, and anti-atherosclerosis effects (Navarrete-Vázquez et al., 2011).
Role in Radical Polymerization
Ethyl 2-[1-(trimethylsilylperoxy)ethyl]propenoate and related compounds have been studied in the context of chain transfer in radical polymerization. These compounds, including this compound, act as effective chain transfer reagents in the polymerization process of various monomers like methyl methacrylate (MMA), styrene (St), and n-butyl acrylate (BA) (Colombani et al., 1996).
Conformational Studies
This compound has been involved in conformational studies of certain compounds. For instance, a study on the SnCl4 complexes of aldehydes and esters demonstrated specific conformational preferences influenced by hyperconjugative interactions (Gung & Yanik, 1996).
Extraction of Bioactive Compounds
Ethyl lactate, a compound related to this compound, has been used to extract phenolic compounds from plants like Cytisus scoparius. This process yields extracts with high levels of plant phenolics and antioxidant activity, showing promise for use in the pharmaceutical and food industries (Lores et al., 2015).
Synthesis of Novel Compounds
Ethyl 2-aminopropenoate, another derivative, has been synthesized and shown potential in the formation of various chemical compounds through reactions with different nucleophiles (Kakimoto et al., 1982).
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate is the enzyme Aspergillus oryzae lipase (AOL). This enzyme is a potential biocatalyst for industrial application .
Mode of Action
This compound interacts with its target, AOL, through a process called hydrolysis. In this process, the compound is broken down by the enzyme, resulting in a change in its structure and function .
Biochemical Pathways
The interaction of this compound with AOL affects various biochemical pathways. These include esterification, hydrolysis, alcoholysis, transesterification, aminolysis, and acidolysis . The downstream effects of these pathways result in the production of key chiral compounds for aryloxyphenoxy propionate (APP) herbicides .
Pharmacokinetics
It’s known that the compound is a liquid or solid or semi-solid or lump at room temperature . This could potentially impact its bioavailability.
Result of Action
The result of the action of this compound is the increased conversion of the compound by the AOL enzyme. In the same catalytic reaction conditions, the conversion of this compound by AOL can be increased 169.7% compared to the original enzyme .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the enzyme activity of AOL, which is the target of the compound, is maximum at pH 7.5 and also at 40 °C . Therefore, these conditions could potentially enhance the action of the compound.
Safety and Hazards
Future Directions
The directed evolution of Aspergillus oryzae lipase for the efficient resolution of (R,S)-ethyl-2-(4-hydroxyphenoxy) propanoate has been studied . This process resulted in a fourfold increase in lipase activity and threefold in catalytic efficiency (kcat/Km), while maintaining its excellent stereoselectivity . Therefore, AOL-3 F38N/V230R was a potential biocatalyst for obtaining key chiral compounds for aryloxyphenoxy propionate (APP) herbicides .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate interacts with various enzymes and proteins in biochemical reactions . For instance, it has been found to be a substrate for Aspergillus oryzae lipase (AOL), a potential biocatalyst for industrial application . The lipase AOL-3 F38N/V230R, a mutant screened through directed evolution, showed a fourfold increase in lipase activity and threefold in catalytic efficiency (kcat/Km), while maintaining its excellent stereoselectivity . This enzyme preferentially hydrolyzed the fatty acid ethyl ester carbon chain length from C4 to C6–C10 .
Molecular Mechanism
It is known that it can be a substrate for certain enzymes, such as Aspergillus oryzae lipase . The enzyme catalyzes the hydrolysis of the compound, which could potentially lead to changes in gene expression and enzyme activation or inhibition .
Properties
IUPAC Name |
ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8,13H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPAUSRXYPLNAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30962708 | |
Record name | Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30962708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42806-90-6 | |
Record name | NSC 171661 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042806906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, ethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171661 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30962708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMV7N7KV4W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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